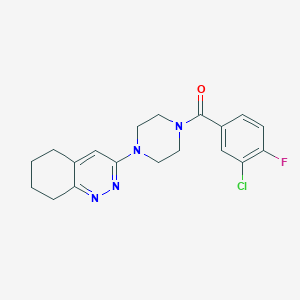

![molecular formula C14H10FNO B2470441 4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile CAS No. 852690-97-2](/img/structure/B2470441.png)

4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

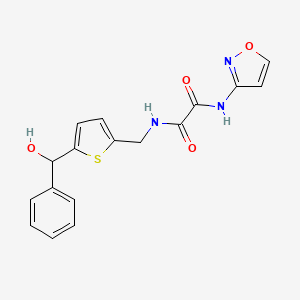

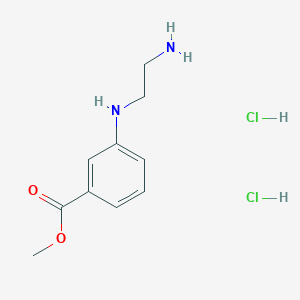

“4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile” is a chemical compound with the molecular formula C14H10FNO . It has a molecular weight of 227.24 g/mol .

Molecular Structure Analysis

The molecular structure of “4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile” consists of a benzene ring attached to a carbonitrile group (CN), and a fluorobenzyl group (C6H4F) through an oxygen atom .Physical And Chemical Properties Analysis

“4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile” is a solid compound with a melting point of 80-81°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Elucidation : A study reported the synthesis and spectral identification of a closely related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, detailing its structure confirmed by X-ray crystallographic studies and emphasizing the impact of fluorine on molecular interactions (Özbey et al., 2004).

Applications in Organic Electronics

- Organic Solar Cells : Research on benzyl and fluorinated benzyl side chains for perylene diimide non-fullerene acceptors in organic solar cells demonstrates the efficiency of benzyl and 4-fluorobenzyl substituted acceptors, highlighting the role of fluorination in enhancing power conversion efficiencies (Nazari et al., 2018).

Supramolecular Hydrogelation

- Impact on Hydrogel Formation : The replacement of a hydrogen atom by fluorine in 4-fluorobenzyl-diphenylalanine significantly affects supramolecular hydrogelation, enabling the formation of a transparent hydrogel under conditions where its non-fluorinated counterpart does not, illustrating the critical role of fluorine (Wu et al., 2015).

Potential Anticancer Activity

- Isoxazolylamino and Phosphonate Groups : A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, showing moderate anticancer activity in vitro. The study showcases the potential of fluorine compounds in therapeutic applications (Song et al., 2005).

Synthesis and Anticholinesterase Activity

- Coumarin-3-Carboxamides Bearing Tryptamine Moiety : This study synthesized compounds with significant activity toward acetylcholinesterase (AChE), where the introduction of a 7-(4-fluorobenzyl)oxy moiety significantly improved anti-AChE activity, demonstrating the utility of fluorinated benzyl compounds in developing therapeutics (Ghanei-Nasab et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXALKZCAFDYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)

![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)

![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)

![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)

![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)